Ethyl 3-amino-4-cyclopentylbutanoate
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Overview
Description
Ethyl 3-amino-4-cyclopentylbutanoate is an organic compound that belongs to the class of esters It features a cyclopentyl group attached to a butanoate backbone, with an amino group at the third carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-4-cyclopentylbutanoate typically involves the esterification of 3-amino-4-cyclopentylbutanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process. The reaction mixture is continuously fed into the reactor, and the product is separated and purified using techniques like distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-cyclopentylbutanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
Ethyl 3-amino-4-cyclopentylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-4-cyclopentylbutanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active acid form, which can interact with enzymes and receptors in biological systems.
Comparison with Similar Compounds
Ethyl 3-amino-4-cyclopentylbutanoate can be compared with other similar compounds such as:
Ethyl 3-amino-4-cyclohexylbutanoate: Similar structure but with a cyclohexyl group instead of a cyclopentyl group, leading to different steric and electronic properties.
Ethyl 3-amino-4-cyclopropylbutanoate: Contains a cyclopropyl group, which introduces ring strain and affects reactivity.
Ethyl 3-amino-4-phenylbutanoate: Features a phenyl group, which can participate in π-π interactions and influence biological activity.
This compound is unique due to its specific cyclopentyl group, which imparts distinct steric and electronic characteristics, making it valuable for various applications in research and industry.
Biological Activity
Ethyl 3-amino-4-cyclopentylbutanoate is an organic compound that has garnered interest in various scientific fields, particularly in medicinal chemistry and organic synthesis. This article delves into its biological activity, synthesis methods, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Synthesis
This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a cyclopentyl moiety attached to a butanoic acid backbone. The synthesis typically involves the esterification of 3-amino-4-cyclopentylbutanoic acid with ethanol under reflux conditions, often using acid catalysts such as sulfuric acid or p-toluenesulfonic acid to enhance the reaction efficiency .
Synthetic Route Overview
Step | Description |
---|---|
1 | Esterification of 3-amino-4-cyclopentylbutanoic acid with ethanol. |
2 | Reaction performed under reflux conditions. |
3 | Purification through distillation or recrystallization. |
The biological activity of this compound is largely attributed to its interactions at the molecular level. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the hydrolysis of the ester group releases the active acid form, which may interact with enzymes and receptors in biological systems .
Biological Activity and Applications
Research has indicated that this compound exhibits several potential biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. For instance, it has been tested against various Gram-negative bacteria, showing varying degrees of inhibition .
- Enzyme Interactions : The compound's structure allows it to engage in biochemical pathways by acting as a substrate or inhibitor for specific enzymes, which could have implications in drug development .
Case Study: Antimicrobial Testing
A study assessed the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibition against strains such as Escherichia coli and Salmonella typhi, demonstrating its potential as a therapeutic agent.
Bacterial Strain | Inhibition Zone (cm) |
---|---|
Proteus vulgaris | 0.3 (+/- 0.1) |
Salmonella typhi | 0.6 (+/- 0.05) |
Escherichia coli K12 | 0.4 (+/- 0.1) |
Enterobacter aerogenes | 1.0 (+/- 0.0) |
Comparative Analysis with Similar Compounds
This compound can be compared with several structurally similar compounds to highlight its unique properties:
Compound Name | Structure Features | Unique Properties |
---|---|---|
Ethyl 3-amino-4-cyclohexylbutanoate | Cyclohexyl group instead of cyclopentyl | Different steric and electronic properties |
Ethyl 3-amino-4-cyclopropylbutanoate | Cyclopropyl group introduces ring strain | Affects reactivity compared to cyclopentyl |
Ethyl 3-amino-4-phenylbutanoate | Phenyl group allows π-π interactions | Influences biological activity differently |
The distinct cyclopentyl group in this compound imparts unique steric and electronic characteristics that differentiate it from these similar compounds, making it particularly valuable for various applications in research and industry .
Properties
Molecular Formula |
C11H21NO2 |
---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
ethyl 3-amino-4-cyclopentylbutanoate |
InChI |
InChI=1S/C11H21NO2/c1-2-14-11(13)8-10(12)7-9-5-3-4-6-9/h9-10H,2-8,12H2,1H3 |
InChI Key |
LGYCEKNWEFGUFH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(CC1CCCC1)N |
Origin of Product |
United States |
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